molecular formula C23H27F2N3O4 B2563757 N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 1207016-68-9

N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2563757
CAS No.: 1207016-68-9
M. Wt: 447.483
InChI Key: VMMSTPQPHOGOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a sophisticated synthetic compound designed for advanced pharmacological and chemical biology research. Its molecular architecture incorporates a piperidine-4-carboxamide core, a scaffold frequently investigated in medicinal chemistry for its potential to interact with biological targets. The structure is further elaborated with a 2,4-dimethoxyphenyl group, a motif known to influence binding affinity and metabolic stability, and a 2,4-difluorobenzyl moiety. The strategic incorporation of fluorine atoms is a common practice in drug design to modulate key properties such as lipophilicity, metabolic stability, and membrane permeability . This specific combination of structural features suggests potential for this compound to be a valuable tool in the study of G Protein-Coupled Receptors (GPCRs) and related pathways. Research on unrelated compounds has demonstrated that molecules containing similar carboxamide and aromatic groups can exhibit potent activity against GPCRs like the Formyl Peptide Receptors (FPRs), which are important targets in immunology and inflammation research . The presence of the 2,4-dimethoxyphenyl subunit, analogous to structures found in patented autotaxin inhibitors for cancer research, further hints at a potential role in enzyme inhibition studies . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to leverage this compound as a chemical probe for investigating novel biological mechanisms or as a key intermediate in the synthesis of more complex molecular entities.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O4/c1-31-18-5-6-20(21(12-18)32-2)27-22(29)14-28-9-7-15(8-10-28)23(30)26-13-16-3-4-17(24)11-19(16)25/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMSTPQPHOGOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide ()

  • Core Structure: Piperidine-4-carboxamide with a thieno[3,2-d]pyrimidin-4-one heterocycle.
  • Substituents: 2,4-Difluorobenzyl (common with the target compound). 7-(3-methylphenyl) group on the thienopyrimidine.
  • The 3-methylphenyl group may enhance hydrophobic interactions compared to the target’s methoxy groups.

Structural Analog 2: N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenyl-1-piperazinecarboxamide ()

  • Core Structure : Piperazine-carboxamide (vs. piperidine in the target compound).
  • Substituents :
    • 4-Phenyl group on piperazine.
    • 2-(3-fluorophenyl)ethyl chain linked via an oxoethyl carboxamide.
  • Key Differences: Piperazine’s additional nitrogen may alter basicity and hydrogen-bonding capacity. The 3-fluorophenyl group vs.

Structural Analog 3: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) ()

  • Core Structure : 1,4-Dihydropyridine-carboxamide.
  • Substituents :
    • Thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl group.
    • 2-Methoxyphenyl and furyl groups.
  • Key Differences: The dihydropyridine core introduces redox-active properties, unlike the saturated piperidine. Thioether and cyano groups may modulate electron distribution and metabolic stability .

Structural Analog 4: N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()

  • Core Structure : Thiazole-linked pivalamide.
  • Substituents :
    • 2,6-Difluorobenzyl group (vs. 2,4-difluorobenzyl in the target).
    • Pivalamide (tert-butyl carboxamide) terminus.
  • Thiazole and pivalamide groups may enhance metabolic stability but reduce solubility .

Comparative Analysis Table

Compound Core Structure Key Substituents Potential Impact on Properties
Target Compound Piperidine-4-carboxamide 2,4-Difluorobenzyl; 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl High solubility (methoxy), moderate lipophilicity (fluorine), hydrogen-bonding capacity
Analog 1 () Thienopyrimidine-piperidine 2,4-Difluorobenzyl; 7-(3-methylphenyl) Rigid core for kinase binding; hydrophobic interactions via methyl group
Analog 2 () Piperazine-carboxamide 4-Phenyl; 2-(3-fluorophenyl)ethyl Altered basicity; reduced fluorine density may lower target affinity
Analog 3 () Dihydropyridine Thioether; 2-methoxyphenyl; furyl Redox activity; potential for tunable electron effects
Analog 4 () Thiazole-pivalamide 2,6-Difluorobenzyl; pivalamide Enhanced steric hindrance; high metabolic stability

Research Findings and Implications

  • Fluorine Positioning : 2,4-Difluorobenzyl (target) offers balanced lipophilicity and target engagement compared to 2,6-difluoro (Analog 4) or 3-fluoro (Analog 2) .
  • Heterocyclic Cores: Thienopyrimidine (Analog 1) and dihydropyridine (Analog 3) cores suggest divergent biological targets (e.g., kinases vs. ion channels) .
  • Methoxy vs. Methyl Groups : The target’s 2,4-dimethoxyphenyl may improve solubility and metabolic stability over Analog 1’s 3-methylphenyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.